molecular formula C14H19NO2S B1661919 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 1231160-82-9

5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No. B1661919
M. Wt: 265.37
InChI Key: PCLDQMLVTDTSOU-UHFFFAOYSA-N
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Description

5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. It is a heterocyclic organic compound, which is composed of a thiophene ring with a pyrrole ring fused to it, and an alkyl side chain attached to the nitrogen atom of the pyrrole ring. This compound has been extensively studied and has been found to have a wide range of applications, including as a starting material for the synthesis of drugs, dyes, and other compounds, as well as for its potential use in scientific research.

Scientific Research Applications

Synthesis and Electropolymerization

5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has been utilized in the synthesis of novel monomers for electropolymerization. These monomers, featuring thieno[3,4-c]pyrrole-4,6-dione acceptor units, demonstrate varied redox and optical properties when polymerized. This is significant for applications in electrochromic materials and electronic devices due to their absorption bands and intramolecular charge transfer features (Çakal et al., 2020).

Applications in Solar Cells

This compound has been integral in creating small-molecule donors for efficient solution-processed solar cells. Its incorporation into molecular structures enhances power conversion efficiencies, contributing to advancements in photovoltaic technology (Zhang et al., 2017). Additionally, it has been used in synthesizing donor-acceptor conjugated polymers, showing promising results in photovoltaic properties (Liu et al., 2015).

Tailoring Optoelectronic Properties

Significant research has focused on tailoring the optoelectronic properties of polymers containing 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione. These polymers demonstrate broad spectral absorptions and have potential applications in organic electronics and optoelectronics due to their ambipolar and multichromic characteristics (Goker et al., 2020).

Enhanced Photovoltaic Response

The compound has also been pivotal in enhancing the photovoltaic response in fullerene-free solar cells. Research indicates that manipulating crystallinity and aggregation in the active layer morphology, where this compound plays a key role, can significantly impact the efficiency of solar cells (Eastham et al., 2017).

properties

IUPAC Name

5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-3-5-6-10(4-2)7-15-13(16)11-8-18-9-12(11)14(15)17/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLDQMLVTDTSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=CSC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736674
Record name 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

CAS RN

1231160-82-9
Record name 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
D Çakal, S Ertan, A Cihaner, AM Önal - Dyes and Pigments, 2018 - Elsevier
In this study, three new donor-acceptor-donor type monomers bearing 1,3-dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole- 4,6(5H)-dione (A) as an acceptor unit and thiophene, 3,4-…
Number of citations: 21 www.sciencedirect.com
D Çakal, A Cihaner, AM Önal - Journal of Electroanalytical Chemistry, 2020 - Elsevier
Two monomers containing thieno [3,4-c]pyrrole-4,6-dione (TP) acceptor units, namely 5-(2-ethylhexyl)-1,3-di (furan-2-yl)-4H-thieno [3,4-c]pyrrole-4,6(5H)-dione (FTPF) and 5-(2-…
Number of citations: 19 www.sciencedirect.com
KW Song, M hee Choi, M hee Han, DK Moon - Journal of Industrial and …, 2014 - Elsevier
We reported on two donor polymers containing thieno[3,4-c]pyrrole-4,6-dione(TPD) derivatives as electron withdrawing units for organic photovoltaics (OPVs). To control molecular …
Number of citations: 13 www.sciencedirect.com
Z Zhang, Z Zhou, Q Hu, F Liu… - ACS Applied Materials …, 2017 - ACS Publications
A small molecule TBTT-1 with 5-(2-ethylhexyl)-1,3-bis(2-(2-ethylhexyl)thieno[3,4-b]thiophen-6-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (TBTT) as the central moiety was designed and …
Number of citations: 21 pubs.acs.org
SZ Geng, WT Yang, J Gao, SX Li, MM Shi… - Chinese Journal of …, 2019 - Springer
To achieve the red-shifted absorptions and appropriate energy levels of ADA type non-fullerene acceptors (NFAs), in this work, we design and synthesize two new NFAs, named …
Number of citations: 59 link.springer.com
SS Bagde, H Park, JG Han, Y Li, RB Ambade… - Dyes and …, 2017 - Elsevier
Two new small molecules, composed of naphthodithiophene (NDT) donor core and thienopyrroledione (TPD) group acceptor group end-capped with and without an alkyl-bithiophene, …
Number of citations: 4 www.sciencedirect.com
C Garcias-Morales, D Romero-Borja, JL Maldonado… - Molecules, 2017 - mdpi.com
In this work, microwave synthesis, chemical, optical and electrochemical characterization of three small organic molecules, TPA-TPD, TPA-PT-TPD and TPA-TT-TPD with donor-…
Number of citations: 30 www.mdpi.com
Y Lin, P Cheng, Y Liu, X Zhao, D Li, J Tan, W Hu… - Solar energy materials …, 2012 - Elsevier
New series of thieno[3,4-c]pyrrole-4,6-dione(TPD)-based small molecules with donor–acceptor–donor structure were synthesized by palladium(0)-catalyzed Stille coupling reaction. …
Number of citations: 37 www.sciencedirect.com
EA Yilmaz, M Yasa, A Cirpan, L Toppare - Journal of Electroanalytical …, 2023 - Elsevier
Herein, we conducted a comprehensive comparison between fullerene (FA) and non-fullerene (NFA) acceptor-based organic solar cells (OSCs). Four chalcogenophene-thieno[3,4-c]…
Number of citations: 3 www.sciencedirect.com
DT Le, NTT Truong, TH Luu, LT T. Nguyen… - Journal of Polymer …, 2022 - Springer
In this paper, two novel donor–acceptor (DA) and donor-donor (DD) conjugated polymers containing dithieno[3,2-b:2',3'-d]pyrrole in combined respectively with thieno[3,4-c]pyrrole-4,6-…
Number of citations: 2 link.springer.com

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